PROTAC HSP90 degrader BP3

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

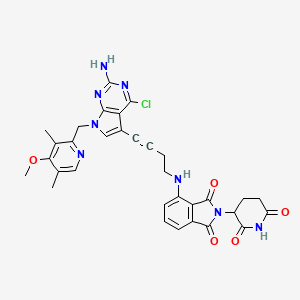

Structure

3D Structure

Properties

Molecular Formula |

C32H29ClN8O5 |

|---|---|

Molecular Weight |

641.1 g/mol |

IUPAC Name |

4-[4-[2-amino-4-chloro-7-[(4-methoxy-3,5-dimethyl-2-pyridinyl)methyl]pyrrolo[2,3-d]pyrimidin-5-yl]but-3-ynylamino]-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione |

InChI |

InChI=1S/C32H29ClN8O5/c1-16-13-36-21(17(2)26(16)46-3)15-40-14-18(24-27(33)38-32(34)39-28(24)40)7-4-5-12-35-20-9-6-8-19-25(20)31(45)41(30(19)44)22-10-11-23(42)37-29(22)43/h6,8-9,13-14,22,35H,5,10-12,15H2,1-3H3,(H2,34,38,39)(H,37,42,43) |

InChI Key |

ZSERQSKFLSKTGE-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CN=C(C(=C1OC)C)CN2C=C(C3=C2N=C(N=C3Cl)N)C#CCCNC4=CC=CC5=C4C(=O)N(C5=O)C6CCC(=O)NC6=O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the PROTAC HSP90 Degrader BP3

This technical guide provides a comprehensive overview of the chemical structure, mechanism of action, and biological activity of the PROTAC HSP90 degrader, BP3. It is intended for researchers, scientists, and drug development professionals working in the fields of oncology and targeted protein degradation.

Core Concepts: PROTAC-mediated Protein Degradation

Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that harness the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS), to selectively degrade target proteins. A PROTAC molecule consists of three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two ligands. By bringing the POI and the E3 ligase into close proximity, the PROTAC facilitates the ubiquitination of the POI, marking it for degradation by the proteasome.

Chemical Structure of BP3

BP3 is a potent and selective HSP90 degrader that recruits the Cereblon (CRBN) E3 ligase.[1][2] Its chemical structure is composed of an HSP90 inhibitor, a linker, and a CRBN ligand.

Table 1: Chemical Properties of BP3

| Property | Value | Reference |

| CAS Number | 2669072-88-0 | [3] |

| Molecular Formula | C32H29ClN8O5 | [3] |

| Molecular Weight | 641.08 g/mol | [3] |

| SMILES | COC1=C(C)C(CN2C=C(C#CCCNC3=CC=CC4=C3C(=O)N(C3CCC(=O)NC3=O)C4=O)C3=C(Cl)N=C(N)N=C23)=NC=C1C | [3] |

| InChI | InChI=1S/C32H29ClN8O5/c1-16-13-36-21(17(2)26(16)46-3)15-40-14-18(24-27(33)38-32(34)39-28(24)40)7-4-5-12-35-20-9-6-8-19-25(20)31(45)41(30(19)44)22-10-11-23(42)37-29(22)43/h6,8-9,13-14,22,35H,5,10-12,15H2,1-3H3,(H2,34,38,39)(H,37,42,43) | [3] |

Mechanism of Action of BP3

BP3 functions by inducing the degradation of Heat Shock Protein 90 (HSP90), a molecular chaperone that is crucial for the stability and function of numerous client proteins, many of which are oncoproteins involved in cancer progression.[4] The degradation of HSP90 by BP3 is dependent on the CRBN E3 ligase.[1][2]

Caption: Mechanism of BP3-induced HSP90 degradation.

Quantitative Biological Data

BP3 has demonstrated potent activity in degrading HSP90 and inhibiting the growth of various breast cancer cell lines.

Table 2: In Vitro Degradation and Anti-proliferative Activity of BP3

| Cell Line | Assay Type | Parameter | Value (µM) | Reference |

| MCF-7 | Degradation | DC50 (6h) | 0.99 | [1][2] |

| MCF-7 | Anti-proliferation | IC50 (72h) | 0.63 | [1] |

| MDA-MB-231 | Anti-proliferation | IC50 (72h) | 3.53 | [1] |

| 4T1 | Anti-proliferation | IC50 (72h) | 0.61 | [1] |

| MDA-MB-468 | Anti-proliferation | IC50 (72h) | 2.95 | [1] |

Table 3: In Vivo Anti-tumor Efficacy of BP3

| Animal Model | Dosing Regimen | Tumor Growth Inhibition | Reference |

| 4T1 murine breast cancer model | 40 mg/kg, i.p., daily for 12 days | 76.41% | [1] |

Signaling Pathways Affected by HSP90 Degradation

HSP90 is a key regulator of numerous signaling pathways critical for cancer cell survival and proliferation. By degrading HSP90, BP3 can simultaneously disrupt multiple oncogenic pathways.

Caption: Signaling pathways affected by BP3-mediated HSP90 degradation.

Experimental Protocols

The following are generalized protocols based on standard methodologies for the characterization of PROTACs. For specific details, refer to the primary publication by Liu Q, et al. (2022).[4]

6.1 Cell Culture

-

Human breast cancer cell lines (MCF-7, MDA-MB-231, MDA-MB-468) and the murine breast cancer cell line (4T1) are maintained in Dulbecco's Modified Eagle's Medium (DMEM) or RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

-

Cells are cultured in a humidified incubator at 37°C with 5% CO2.

6.2 Western Blotting for Protein Degradation

-

Seed cells in 6-well plates and allow them to adhere overnight.

-

Treat cells with varying concentrations of BP3 or vehicle control (DMSO) for the desired time points (e.g., 6 hours).

-

Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine protein concentration using a BCA protein assay.

-

Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against HSP90 and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Quantify band intensities using densitometry software to determine the DC50 value.

6.3 Cell Viability Assay (MTT or CellTiter-Glo)

-

Seed cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Treat cells with a serial dilution of BP3 for 72 hours.

-

For MTT assay, add MTT solution to each well and incubate for 4 hours. Solubilize the formazan crystals with DMSO and measure the absorbance at 570 nm.

-

For CellTiter-Glo assay, add the reagent to each well and measure the luminescence according to the manufacturer's instructions.

-

Calculate the cell viability as a percentage of the vehicle-treated control and determine the IC50 values using non-linear regression analysis.

6.4 In Vivo Tumor Xenograft Studies

-

Implant 4T1 cells subcutaneously into the flank of female BALB/c mice.

-

When tumors reach a palpable size, randomize the mice into treatment and control groups.

-

Administer BP3 (e.g., 40 mg/kg) or vehicle control intraperitoneally (i.p.) daily for a specified duration (e.g., 12 days).

-

Monitor tumor volume and body weight regularly.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis.

-

Calculate the tumor growth inhibition rate.

Experimental Workflow

The development and characterization of a PROTAC like BP3 typically follows a structured workflow.

Caption: General workflow for PROTAC development and characterization.

Conclusion

BP3 is a promising PROTAC degrader of HSP90 with potent anti-cancer activity in breast cancer models. Its ability to induce the degradation of HSP90 leads to the destabilization of multiple oncoproteins and the inhibition of cancer cell growth both in vitro and in vivo. The data and protocols presented in this guide provide a valuable resource for researchers interested in the further development and application of HSP90-targeting PROTACs.

References

BP3 PROTAC: A Technical Guide to a Novel HSP90 Degrader

For Immediate Release

This technical guide provides an in-depth overview of BP3, a novel Proteolysis Targeting Chimera (PROTAC) designed to induce the degradation of Heat Shock Protein 90 (HSP90). This document is intended for researchers, scientists, and drug development professionals interested in the application of targeted protein degradation technologies, particularly in the context of oncology.

Core Compound Data

BP3 is a potent and selective degrader of HSP90, functioning in a Cereblon (CRBN)-dependent manner. It has demonstrated efficacy in inhibiting the growth of breast cancer cells.

| Parameter | Value | Reference |

| CAS Number | 2669072-88-0 | |

| Molecular Weight | 641.08 g/mol | |

| Molecular Formula | C32H29ClN8O5 |

Mechanism of Action: Signaling Pathway

BP3 functions by hijacking the ubiquitin-proteasome system to induce the degradation of HSP90. The BP3 molecule acts as a bridge, forming a ternary complex between HSP90 and the E3 ubiquitin ligase Cereblon (CRBN). This proximity induces the polyubiquitination of HSP90, marking it for degradation by the 26S proteasome.

The degradation of HSP90 disrupts the stability and function of numerous client proteins, many of which are critical for cancer cell survival and proliferation. In breast cancer, key HSP90 client proteins include HER2, AKT, and RAF-1. By degrading HSP90, BP3 effectively downregulates these oncogenic signaling pathways, leading to cell growth inhibition and apoptosis.

An In-depth Technical Guide to the HSP90 Degradation Pathway Induced by BP3

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of BP3, a Proteolysis Targeting Chimera (PROTAC) designed to induce the degradation of Heat Shock Protein 90 (HSP90). This document details the signaling pathway, experimental protocols for its characterization, and quantitative data on its efficacy.

Introduction to BP3 and HSP90 Degradation

Heat Shock Protein 90 (HSP90) is a molecular chaperone crucial for the stability and function of numerous client proteins, many of which are implicated in cancer cell proliferation and survival.[1] Consequently, HSP90 has emerged as a significant target for cancer therapy. BP3 is a bifunctional molecule, a PROTAC, that selectively targets HSP90 for degradation.[1][2] Unlike traditional inhibitors that only block the function of a protein, PROTACs like BP3 facilitate the complete removal of the target protein from the cell.[3] BP3 achieves this by hijacking the cell's natural protein disposal system, the ubiquitin-proteasome pathway.[1][2]

The BP3-Induced HSP90 Degradation Pathway

BP3 operates by forming a ternary complex between HSP90 and Cereblon (CRBN), a substrate receptor for the Cullin-RING E3 ubiquitin ligase complex.[4][5] This proximity, induced by BP3, leads to the polyubiquitination of HSP90. Ubiquitinated HSP90 is then recognized and degraded by the 26S proteasome. This process is catalytic, as a single molecule of BP3 can induce the degradation of multiple HSP90 proteins.[3]

Quantitative Efficacy of BP3

The efficacy of BP3 has been quantified in various breast cancer cell lines, demonstrating its potential as a therapeutic agent. The key metrics used are the half-maximal degradation concentration (DC50), which represents the concentration of BP3 required to degrade 50% of the target protein, and the half-maximal inhibitory concentration (IC50), which indicates the concentration needed to inhibit a biological process (like cell growth) by 50%.

| Cell Line | DC50 (µM) for HSP90 Degradation | IC50 (µM) for Cell Viability (72h) | Reference |

| MCF-7 | 0.99 | 0.63 | [4][5] |

| MDA-MB-231 | Not Reported | 3.53 | [5] |

| 4T1 | Not Reported | 0.61 | [5] |

| MDA-MB-468 | Not Reported | 2.95 | [5] |

Experimental Protocols

To characterize the HSP90 degradation pathway induced by BP3, a series of key experiments are typically performed. The following sections provide detailed methodologies for these assays.

Western Blot Analysis for HSP90 Degradation (DC50 Determination)

This protocol is used to quantify the degradation of HSP90 in response to BP3 treatment.

Materials:

-

Breast cancer cell lines (e.g., MCF-7)

-

BP3 compound

-

Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-HSP90, anti-GAPDH (or other loading control)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat the cells with a serial dilution of BP3 (e.g., 0.01 µM to 10 µM) for a specified time (e.g., 24 hours). Include a vehicle-only control (e.g., DMSO).

-

Cell Lysis: Wash the cells with cold PBS and lyse them on ice with lysis buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE and Western Blotting:

-

Normalize the protein amounts for each sample and prepare them with Laemmli buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the separated proteins to a membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against HSP90 and a loading control overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane again and develop with a chemiluminescent substrate.

-

-

Data Analysis:

-

Capture the chemiluminescent signal using an imaging system.

-

Quantify the band intensities using densitometry software.

-

Normalize the HSP90 band intensity to the loading control.

-

Plot the normalized HSP90 levels against the log of the BP3 concentration and fit a dose-response curve to determine the DC50 value.[6]

-

Cell Viability Assay (IC50 Determination)

This assay measures the effect of BP3 on cell proliferation and viability.

Materials:

-

Breast cancer cell lines

-

BP3 compound

-

96-well plates

-

MTT or AlamarBlue reagent

-

Plate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a serial dilution of BP3 for 72 hours.[5] Include a vehicle-only control.

-

Viability Measurement:

-

For MTT assay: Add MTT reagent to each well and incubate for 2-4 hours. Then, add a solubilizing agent (e.g., DMSO) and read the absorbance at the appropriate wavelength.[7]

-

For AlamarBlue assay: Add AlamarBlue reagent to each well and incubate for 1-4 hours. Read the fluorescence or absorbance according to the manufacturer's instructions.[8]

-

-

Data Analysis:

-

Normalize the absorbance/fluorescence readings to the vehicle-only control to calculate the percentage of cell viability.

-

Plot the percent viability against the log of the BP3 concentration and fit a sigmoidal dose-response curve to determine the IC50 value.[9]

-

Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation

This protocol is used to demonstrate the formation of the HSP90-BP3-CRBN ternary complex.

Materials:

-

Cells treated with BP3 and a vehicle control

-

Co-IP lysis buffer

-

Antibodies for immunoprecipitation (e.g., anti-HSP90 or anti-CRBN)

-

Protein A/G magnetic beads

-

Wash buffer

-

Elution buffer

-

Western blot reagents

Procedure:

-

Cell Lysis: Lyse the treated and control cells with a non-denaturing Co-IP lysis buffer.

-

Immunoprecipitation:

-

Pre-clear the lysates with protein A/G beads.

-

Incubate the pre-cleared lysates with the immunoprecipitating antibody overnight at 4°C.

-

Add protein A/G beads to capture the antibody-protein complexes.

-

-

Washing and Elution:

-

Wash the beads several times with wash buffer to remove non-specific binders.

-

Elute the protein complexes from the beads using an elution buffer or by boiling in Laemmli buffer.

-

-

Western Blot Analysis:

-

Run the eluted samples on an SDS-PAGE gel and perform a Western blot.

-

Probe the membrane with antibodies against the other components of the expected complex (e.g., if you immunoprecipitated with anti-HSP90, probe with anti-CRBN). An increased signal for the co-immunoprecipitated protein in the BP3-treated sample compared to the control indicates the formation of the ternary complex.

-

Ubiquitination Assay

This assay is designed to detect the polyubiquitination of HSP90 following BP3 treatment.

Materials:

-

Cells treated with BP3, a vehicle control, and a proteasome inhibitor (e.g., MG132) as a positive control for ubiquitin accumulation.

-

Lysis buffer containing deubiquitinase inhibitors (e.g., NEM).

-

Anti-HSP90 antibody

-

Protein A/G beads

-

Anti-ubiquitin antibody

-

Western blot reagents

Procedure:

-

Cell Treatment and Lysis: Treat cells as described above and lyse them in a buffer that preserves ubiquitination.

-

Immunoprecipitation of HSP90: Perform immunoprecipitation of HSP90 from the cell lysates as described in the Co-IP protocol.

-

Western Blot for Ubiquitin:

-

Elute the immunoprecipitated proteins and separate them by SDS-PAGE.

-

Transfer the proteins to a membrane and probe with an anti-ubiquitin antibody.

-

-

Data Analysis: An increase in the high molecular weight smear (indicative of polyubiquitination) in the lane corresponding to the BP3-treated sample demonstrates that BP3 induces the ubiquitination of HSP90.[10]

References

- 1. Discovery of BP3 as an efficacious proteolysis targeting chimera (PROTAC) degrader of HSP90 for treating breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Evolution of Cereblon-Mediated Protein Degradation as a Therapeutic Modality - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. glpbio.com [glpbio.com]

- 6. escholarship.org [escholarship.org]

- 7. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 8. youtube.com [youtube.com]

- 9. clyte.tech [clyte.tech]

- 10. An optimized protocol to detect protein ubiquitination and activation by ubiquitination assay in vivo and CCK-8 assay - PMC [pmc.ncbi.nlm.nih.gov]

Preclinical Profile of BP3: An HSP90-Targeting PROTAC Degrader

Introduction

Heat shock protein 90 (HSP90) is a molecular chaperone critical for the stability and function of numerous client proteins, many of which are oncoproteins essential for cancer cell growth and survival.[1][2][3] While traditional HSP90 inhibitors have been explored in cancer therapy, their clinical success has been limited.[1] Proteolysis-targeting chimeras (PROTACs) represent a novel therapeutic strategy that induces the degradation of target proteins rather than merely inhibiting them.[3][4][5] This technical guide provides a comprehensive overview of the preclinical data for BP3, a potent and selective PROTAC designed to degrade HSP90 for the treatment of breast cancer.[1]

BP3 is a heterobifunctional molecule that links a ligand for HSP90 to a ligand for the Cereblon (CRBN) E3 ubiquitin ligase.[6][7][8][9][10] This dual binding facilitates the formation of a ternary complex, leading to the ubiquitination and subsequent proteasomal degradation of HSP90.[5][11] This document summarizes the in vitro and in vivo activity of BP3, details the experimental protocols used in its evaluation, and visualizes its mechanism of action and development workflow.

Quantitative Data Summary

The preclinical efficacy of BP3 has been evaluated across various metrics, including its ability to inhibit cancer cell growth, induce HSP90 degradation, and suppress tumor growth in vivo.

Table 1: In Vitro Cell Viability (IC50)

The half-maximal inhibitory concentration (IC50) was determined following a 72-hour incubation period with BP3 across a panel of human breast cancer cell lines.

| Cell Line | IC50 (µM) | Citation |

| MCF-7 | 0.63 | [6][10] |

| 4T1 | 0.61 | [6][10] |

| MDA-MB-468 | 2.95 | [6][10] |

| MDA-MB-231 | 3.53 | [6][10] |

Table 2: In Vitro Protein Degradation (DC50)

The half-maximal degradation concentration (DC50) for HSP90 was assessed in the MCF-7 breast cancer cell line.

| Cell Line | Treatment | DC50 (µM) | Citation |

| MCF-7 | 2 µM BP3 for 6 hours | 0.99 | [6][7][8][9][10] |

Table 3: In Vivo Efficacy

The anti-tumor activity of BP3 was evaluated in a mouse xenograft model.

| Dosing Regimen | Tumor Inhibition Rate | Citation |

| 40 mg/kg, intraperitoneal (i.p.), daily for 12 days | 76.41% | [6][10] |

Table 4: BP3 Nanoparticle Formulation

To address challenges associated with the high molecular weight and water insolubility of PROTACs, BP3 was encapsulated in human serum albumin (HSA) nanoparticles (BP3@HSA NPs).[12][13]

| Parameter | Value | Citation |

| Particle Size | 141.01 ± 1.07 nm | [12][13] |

| Polydispersity Index (PDI) | < 0.2 | [12][13] |

Experimental Protocols

Cell Viability Assay

Breast cancer cell lines (MCF-7, MDA-MB-231, 4T1, MDA-MB-468) were seeded in 96-well plates and treated with varying concentrations of BP3 for 72 hours.[6][10] Cell viability was assessed using a standard method such as the MTT or CellTiter-Glo assay to determine the IC50 values.

Western Blotting for Protein Degradation

MCF-7 cells were treated with 2 µM of BP3 for 6 hours.[6][10] Following treatment, cells were lysed, and protein concentrations were quantified. Equal amounts of protein were separated by SDS-PAGE, transferred to a PVDF membrane, and probed with primary antibodies specific for HSP90 and a loading control (e.g., β-actin). The intensity of the protein bands was quantified to determine the extent of HSP90 degradation and calculate the DC50 value.[11]

In Vivo Tumor Growth Inhibition Study

A mouse xenograft model was established using a suitable breast cancer cell line. Once tumors reached a palpable size, mice were randomized into vehicle control and treatment groups. The treatment group received daily intraperitoneal injections of BP3 at a dose of 40 mg/kg for 12 consecutive days.[6][10] Tumor volumes were measured regularly throughout the study. The tumor inhibition rate was calculated at the end of the experiment by comparing the average tumor volume of the treated group to the vehicle control group.

Apoptosis Assay

To assess the mechanism of cell death, MCF-7 and MDA-MB-231 cells were treated with BP3 or BP3@HSA NPs for 72 hours.[12] Cells were then harvested, stained with an apoptosis detection kit (e.g., Annexin V/Propidium Iodide), and analyzed by flow cytometry to quantify the percentage of apoptotic cells.[12]

Visualizations

Mechanism of Action: BP3-mediated HSP90 Degradation

Caption: BP3 forms a ternary complex with HSP90 and the CRBN E3 ligase, leading to HSP90 degradation.

Preclinical Evaluation Workflow for BP3

Caption: Workflow for the preclinical assessment of the HSP90 degrader BP3, from synthesis to in vivo testing.

Rationale for BP3 Nanoparticle Development

Caption: Rationale for developing an albumin nanoparticle formulation to enhance the properties of BP3.

References

- 1. Discovery of BP3 as an efficacious proteolysis targeting chimera (PROTAC) degrader of HSP90 for treating breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Targeted protein degradation of HSP90 and associated proteins for cancer therapy via PROTACs and beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 3. frontiersin.org [frontiersin.org]

- 4. Proteolysis Targeting Chimeras (PROTACs) in Breast Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Proteolysis-Targeting Chimeras (PROTACs) in Cancer Therapy: Present and Future - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. xcessbio.com [xcessbio.com]

- 8. PROTAC HSP90 degrader BP3 Datasheet DC Chemicals [dcchemicals.com]

- 9. This compound|Cas# 2669072-88-0 [glpbio.cn]

- 10. glpbio.com [glpbio.com]

- 11. reactionbiology.com [reactionbiology.com]

- 12. tandfonline.com [tandfonline.com]

- 13. tandfonline.com [tandfonline.com]

A Technical Guide to the Therapeutic Potential and Mechanistic Actions of Benzophenone-3 in Breast Cancer Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzophenone-3 (BP3), commonly known as oxybenzone, is a widely used ultraviolet (UV) filter in sunscreens and personal care products to prevent skin damage.[1] Its pervasive use has led to widespread human exposure, with studies detecting BP3 in the vast majority of urine samples tested.[2][3] Concurrently, its classification as a putative endocrine-disrupting chemical (EDC) has raised concerns about its potential role in hormone-sensitive cancers, particularly breast cancer.[4][5][6] As an EDC, BP3 can interfere with the body's hormonal systems, potentially acting as an agonist or antagonist in critical processes like mammary gland development and tumorigenesis.[3][4]

This technical guide provides an in-depth analysis of the current scientific literature on the effects of Benzophenone-3 in various breast cancer models. It summarizes key quantitative data, details experimental methodologies, and visualizes the complex signaling pathways modulated by this compound. The evidence suggests that the role of BP3 is not straightforward; its effects are highly dependent on contextual factors such as diet, the specific breast cancer subtype, and the hormonal environment. While most evidence points towards a risk factor rather than a therapeutic agent, understanding its mechanisms of action is critical for both risk assessment and the identification of novel therapeutic targets within the pathways it perturbs.

Quantitative Data Summary: In Vitro & In Vivo Effects of BP3

The effects of Benzophenone-3 have been quantified in numerous studies, spanning from cell-based assays to animal models. The data reveals a complex interplay of factors that determine its ultimate impact on breast cancer progression.

Table 1: Summary of In Vitro Effects of Benzophenone-3 on Breast Cancer Cells

| Cell Line | BP3 Concentration | Endpoint Measured | Observed Effect | Citation |

| MCF-7 (ER+) | 1 µM - 10 µM | Proliferation (E-screen assay) | Weak estrogenic activity; induced proliferation. | [7][8] |

| MCF-7 (ER+) | 10⁻⁶ M | Proliferation (Methylene blue) | No significant induction of proliferation. | [8][9] |

| MCF-7 (ER+) | 10⁻⁶ M | Gene Expression (pS2, PR) | No significant induction of classical estrogen-responsive genes. | [8] |

| T47D (ER+) | 1 µM & 5 µM | DNA Damage (γ-H2AX foci) | Significant increase in DNA double-strand breaks, dependent on ERα. | [7][10] |

| T47D (ER+) | 1 µM & 5 µM | R-Loop Formation (S9.6 Ab) | Increased formation of DNA:RNA hybrids (R-loops). | [7][10] |

| 4T1 (TNBC) | 30 µM | Proliferation (MTS assay) | No direct effect on proliferation in vitro. | [11] |

| 4T1 (TNBC) | 30 µM | Migration (Scratch & Transwell) | Reduced cell migration in vitro. | [11] |

Table 2: Summary of In Vivo Effects of Benzophenone-3 in Murine Breast Cancer Models

| Mouse Model | Diet | BP3 Exposure | Primary Endpoint | Observed Effect | Citation |

| Trp53-null BALB/c | Lifelong Low-Fat (LFD) | Oral Dose | Epithelial Tumor Incidence | Protective (decreased incidence, increased latency). | [4][6][12] |

| Trp53-null BALB/c | LFD | Oral Dose | Spindle Cell Tumor Proliferation | Adverse (increased proliferation, decreased apoptosis). | [4][6][12] |

| Trp53-null BALB/c | Adult High-Fat (HFD) | Oral Dose | Epithelial Tumorigenesis | Promotional (increased incidence and proliferation). | [4][6][12] |

| Trp53-null BALB/c | Adult HFD | Oral Dose | Tumor Vascularity | Increased vascularization. | [3][12] |

| BALB/c (4T1 TNBC) | Standard Chow | Oral Dose | Lung Metastases | Increased number and total area of lung metastases. | [13][14] |

| BALB/c (4T1 TNBC) | Standard Chow | Oral Dose | Tumor Immune Microenvironment | Alterations in immune cell populations, particularly T cells. | [13][14] |

| Ovariectomized Mice | N/A | Acute Exposure | DNA Damage in Mammary Glands | Induced DNA damage in mammary epithelial cells. | [10] |

Experimental Protocols

Replicating and building upon existing research requires a thorough understanding of the methodologies employed. Below are detailed protocols for key experiments cited in the study of BP3 and breast cancer.

In Vivo Mammary Tumorigenesis Model (Trp53-null)

This model is used to assess the effects of BP3 on the development and progression of mammary tumors in the context of different dietary fats.

-

Animal Model: BALB/c mice are used as recipients for transplanted Trp53-null mammary tissue. The loss of the p53 tumor suppressor gene predisposes the tissue to tumorigenesis.[4]

-

Dietary Regimens: Mice are placed on one of several defined diets: a lifelong low-fat diet (LFD, 10% kcal from fat) or a high-fat diet (HFD, 60% kcal from fat) introduced during puberty or adulthood.[2][4]

-

BP3 Administration: Benzophenone-3 is administered orally, mixed into the diet at a concentration calculated to yield urinary levels in mice similar to those found in humans with heavy topical sunscreen exposure.[3][4]

-

Tumor Monitoring: Mice are palpated weekly to monitor for tumor development. Tumor latency (time to first tumor), incidence, and multiplicity are recorded.[4]

-

Endpoint Analysis: At the end of the study, tumors are excised, fixed, and processed for histopathological analysis. Immunohistochemistry (IHC) is performed to assess:

In Vivo Triple-Negative Breast Cancer (TNBC) Metastasis Model

This model investigates the impact of BP3 on the metastatic potential of highly aggressive TNBC cells.

-

BP3 Exposure: Mice are exposed to BP3 via their chow for several weeks prior to tumor cell injection.[14]

-

Cell Line and Injection: 4T1 murine breast cancer cells, a well-established model for TNBC, are used. Cells are injected either into the mammary fat pad to assess primary tumor growth and spontaneous metastasis or intravenously via the tail vein to model the lung-seeding phase of metastasis.[14]

-

Metastasis Quantification: Lungs are harvested at a defined endpoint, fixed, and surface metastases are counted. Histological analysis is used to measure the total area of tumor coverage in the lungs.[13][14]

-

Immune Cell Analysis: The composition of tumor-infiltrating immune cells in the primary tumor and lung microenvironment is analyzed using flow cytometry to identify alterations in T cell populations and other immune subsets.[13][14]

DNA Damage and R-Loop Formation Assays

These in vitro and in vivo methods are used to determine if BP3 can cause genotoxic stress in breast epithelial cells through an estrogen receptor-mediated mechanism.

-

Cell Culture: Human breast cancer cell lines (e.g., T47D, MCF-7) are cultured in steroid-depleted medium before treatment.[10][15]

-

Treatment: Cells are treated with 17β-estradiol (E2) as a positive control, BP3, or a vehicle control for a specified period.[10]

-

Immunofluorescence Staining:

-

Cells are fixed, permeabilized, and stained with primary antibodies against markers of DNA double-strand breaks, such as phosphorylated H2AX (γ-H2AX) and p53-binding protein 1 (53BP1).[10][15]

-

To detect R-loops (three-stranded nucleic acid structures consisting of a DNA:RNA hybrid and a displaced single DNA strand), the specific S9.6 antibody is used.[7][10]

-

-

Microscopy and Quantification: Stained cells are imaged using fluorescence microscopy, and the number of nuclear foci per cell is quantified to measure the extent of DNA damage or R-loop formation.[10]

-

In Vivo Validation: Ovariectomized mice are treated with BP3, and mammary gland tissues are harvested and processed for immunostaining to detect γ-H2AX and R-loops in mammary epithelial cells.[10]

Signaling Pathways and Mechanistic Visualizations

To understand the therapeutic potential and risks associated with BP3, it is crucial to visualize its molecular interactions and the downstream consequences. The following diagrams, rendered in DOT language, illustrate key pathways and workflows.

Mechanism 1: Estrogenic Activity of Benzophenone-3

BP3 can act as a xenoestrogen, mimicking the effects of estradiol and activating the estrogen receptor (ER) signaling pathway. This can lead to the transcription of genes involved in cell proliferation.[5][16]

Caption: Estrogenic signaling pathway activated by Benzophenone-3 (BP3) in ER-positive breast cancer cells.

Mechanism 2: ER-Dependent DNA Damage via R-Loop Formation

Recent evidence indicates that BP3, at low concentrations, can induce DNA damage in an ERα-dependent manner. This process involves the formation of unstable R-loops during transcription, leading to double-strand breaks.[7][10][16]

Caption: Pathway of BP3-induced, ERα-dependent DNA damage mediated by the formation of R-loops.

Workflow 3: In Vivo Tumorigenesis and Metastasis Study

The diagram below outlines a typical experimental workflow to assess the impact of an environmental compound like BP3 on breast cancer development and metastasis in a mouse model.

Caption: A generalized experimental workflow for studying the effects of BP3 in murine breast cancer models.

Conclusion

The available evidence on Benzophenone-3 in breast cancer models presents a complex and cautionary picture. Rather than demonstrating clear therapeutic potential, the data strongly suggests that BP3 acts as a significant environmental risk factor whose effects are profoundly modulated by other variables, particularly dietary fat intake.

In ER-positive models, BP3 exhibits weak estrogenic activity that can promote proliferation and, more alarmingly, induce ER-dependent DNA damage at low, human-relevant concentrations.[7][16] This genotoxic activity represents a plausible mechanism for cancer initiation or promotion.[16] In the context of a high-fat diet, BP3's pro-tumorigenic effects are amplified, leading to increased tumor incidence, proliferation, and vascularity.[4][12] Conversely, on a low-fat diet, it can have seemingly protective effects against certain tumor types, though it may simultaneously make other, less common tumors more aggressive.[4][6]

Furthermore, in models of aggressive, triple-negative breast cancer, BP3 does not appear to affect primary tumor growth directly but instead facilitates metastasis by altering the tumor immune microenvironment.[13][14] This suggests that BP3's impact extends beyond simple estrogenic action and involves complex interactions with the host's immune system.

For drug development professionals and researchers, the key takeaway is that the signaling pathways perturbed by BP3—including the estrogen receptor pathway, DNA damage response, and immune modulation—are critical areas for therapeutic intervention. While BP3 itself is not a therapeutic candidate, its actions underscore the importance of these pathways in breast cancer progression. Future research should focus on elucidating how dietary factors intersect with EDC exposure to modify these pathways, potentially revealing new strategies for prevention and treatment in susceptible populations.

References

- 1. DSpace [repositori.upf.edu]

- 2. Stuff in sunscreen may play a part in breast cancer - Futurity [futurity.org]

- 3. youtube.com [youtube.com]

- 4. Benzophenone-3 promotion of mammary tumorigenesis is diet-dependent - PMC [pmc.ncbi.nlm.nih.gov]

- 5. scienceforthepublic.org [scienceforthepublic.org]

- 6. Benzophenone-3 promotion of mammary tumorigenesis is diet-dependent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Effects of Benzophenone-3 and Propylparaben on Estrogen Receptor–Dependent R-Loops and DNA Damage in Breast Epithelial Cells and Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Estrogenic Potency of Benzophenone UV Filters in Breast Cancer Cells: Proliferative and Transcriptional Activity Substantiated by Docking Analysis | PLOS One [journals.plos.org]

- 9. Estrogenic Potency of Benzophenone UV Filters in Breast Cancer Cells: Proliferative and Transcriptional Activity Substantiated by Docking Analysis | PLOS One [journals.plos.org]

- 10. Effects of Benzophenone-3 and Propylparaben on Estrogen Receptor-Dependent R-Loops and DNA Damage in Breast Epithelial Cells and Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. oncotarget.com [oncotarget.com]

- 13. Benzophenone-3 exposure alters composition of tumor infiltrating immune cells and increases lung seeding of 4T1 breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. ehp.niehs.nih.gov [ehp.niehs.nih.gov]

- 16. bcerp.org [bcerp.org]

In Vivo Efficacy of PROTAC HSP90 Degrader BP3: A Technical Guide

This technical guide provides an in-depth overview of the in vivo efficacy of BP3, a Proteolysis Targeting Chimera (PROTAC) designed to degrade Heat Shock Protein 90 (HSP90). BP3 has demonstrated significant potential in preclinical breast cancer models by potently degrading HSP90 and inhibiting tumor growth.[1] An albumin-nanoparticle formulation of BP3 has also been developed to enhance its therapeutic properties.[2][3][4]

This guide is intended for researchers, scientists, and drug development professionals, offering a comprehensive summary of quantitative data, detailed experimental protocols, and visualizations of key biological and experimental processes.

Data Presentation

The following tables summarize the quantitative data available on the in vitro and in vivo efficacy of the HSP90 degrader BP3 and its nanoparticle formulation.

In Vitro Efficacy of BP3

| Cell Line | Cancer Type | IC50 (µM) | DC50 (µM) | Citation(s) |

| MCF-7 | Breast Adenocarcinoma | 0.63 | 0.99 | [5][6][7] |

| MDA-MB-231 | Breast Adenocarcinoma | 3.53 | N/A | [5][6][7] |

| 4T1 | Mouse Mammary Carcinoma | 0.61 | N/A | [5][6][7] |

| MDA-MB-468 | Breast Adenocarcinoma | 2.95 | N/A | [5][6][7] |

N/A: Not Available in the reviewed literature.

In Vivo Efficacy of BP3

| Animal Model | Tumor Model | Treatment | Outcome | Citation(s) |

| 6- to 8-week-old female BALB/c mice | 4T1 Xenograft | BP3 (40 mg/kg; i.p., daily for 12 days) | Tumor inhibition rate of 76.41% | [5][6][7][8] |

Albumin-Encapsulated BP3 Nanoparticles (BP3@HSA NPs)

| Parameter | Value | Citation(s) |

| Size | 141.01 ± 1.07 nm | [2][3][4] |

| Polydispersity Index | < 0.2 | [2][3][4] |

| In Vitro Effect | Stronger inhibitory effect than free BP3 | [2][3][4] |

| Cellular Uptake | More readily taken up by breast cancer cells than free BP3 | [2][3][4] |

| In Vivo Efficacy | Stronger tumor suppression than free BP3 | [2][3][4] |

| Pharmacokinetics (PK) | Improved PK properties over free BP3 | [2][3][4] |

Note: Specific quantitative data for the comparative in vivo efficacy and pharmacokinetic parameters of BP3@HSA NPs versus free BP3 were not available in the reviewed literature.

Signaling Pathway and Mechanism of Action

The following diagrams illustrate the HSP90 signaling pathway and the mechanism of action of the BP3 PROTAC.

Caption: HSP90 chaperones and stabilizes oncogenic client proteins, promoting cell proliferation and inhibiting apoptosis.

Caption: BP3 forms a ternary complex with HSP90 and an E3 ligase, leading to ubiquitination and proteasomal degradation of HSP90.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of BP3's efficacy.

In Vitro Cell Viability Assay (MTT Assay)

-

Cell Seeding: Seed breast cancer cells (MCF-7, MDA-MB-231, 4T1, or MDA-MB-468) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO2 humidified incubator.

-

Compound Treatment: Treat the cells with various concentrations of BP3 (typically in a serial dilution) and a vehicle control (e.g., DMSO). Incubate for 72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

-

Data Analysis: Calculate the cell viability as a percentage of the vehicle-treated control and determine the IC50 value using non-linear regression analysis.

Western Blot for HSP90 Degradation

-

Cell Lysis: Treat MCF-7 cells with BP3 at the desired concentrations for 6 hours. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

-

SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto a 10% SDS-polyacrylamide gel and separate by electrophoresis.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody against HSP90 (and a loading control like β-actin or GAPDH) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Analysis: Quantify the band intensities to determine the extent of HSP90 degradation relative to the loading control.

In Vivo Tumor Growth Inhibition Study

-

Animal Model: Use 6- to 8-week-old female BALB/c mice.

-

Tumor Cell Inoculation: Subcutaneously inject 1 x 10^6 4T1 mouse mammary carcinoma cells into the right flank of each mouse.

-

Tumor Growth Monitoring: Monitor tumor growth by measuring the tumor volume with calipers every other day. Calculate tumor volume using the formula: (Length x Width²) / 2.

-

Treatment Initiation: When the tumors reach an average volume of approximately 100-150 mm³, randomize the mice into treatment and control groups.

-

Dosing: Administer BP3 at a dose of 40 mg/kg via intraperitoneal (i.p.) injection daily for 12 consecutive days. The control group should receive the vehicle solution.

-

Monitoring: Continue to monitor tumor volume and body weight throughout the study.

-

Endpoint: At the end of the study (day 12), sacrifice the mice, and excise and weigh the tumors.

-

Data Analysis: Calculate the tumor inhibition rate using the formula: [(Average tumor weight of control group - Average tumor weight of treatment group) / Average tumor weight of control group] x 100%.

Experimental Workflow

The following diagram outlines the typical workflow for an in vivo tumor growth inhibition study.

Caption: Workflow for in vivo assessment of BP3's anti-tumor efficacy.

References

- 1. Discovery of BP3 as an efficacious proteolysis targeting chimera (PROTAC) degrader of HSP90 for treating breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Albumin-encapsulated HSP90-PROTAC BP3 nanoparticles not only retain protein degradation ability but also enhance the antitumour activity of BP3 in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. scispace.com [scispace.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. biocompare.com [biocompare.com]

- 7. glpbio.com [glpbio.com]

- 8. medchemexpress.com [medchemexpress.com]

In-Depth Technical Guide: Solubility and Stability of PROTAC BP3

For Researchers, Scientists, and Drug Development Professionals

Abstract

PROTAC BP3, a potent and selective HSP90 degrader, has emerged as a promising therapeutic agent, particularly in the context of breast cancer.[1] As with many molecules in the PROTAC class, which operate beyond the traditional 'rule of five', BP3 presents unique challenges related to its physicochemical properties.[][3] This technical guide provides a comprehensive overview of the available data on the solubility and stability of PROTAC BP3. It is intended to serve as a core resource for researchers and drug development professionals, offering insights into its handling, formulation, and experimental evaluation. This guide summarizes key biological activity data, outlines standard experimental protocols for assessing the solubility and stability of PROTACs, and presents diagrams illustrating its mechanism of action and relevant experimental workflows.

Introduction to PROTAC BP3

PROTAC BP3 is a heterobifunctional molecule designed to induce the degradation of Heat Shock Protein 90 (HSP90), a molecular chaperone crucial for the stability and function of numerous client proteins involved in cancer progression.[1][4][5][6] BP3 achieves this by hijacking the ubiquitin-proteasome system. It simultaneously binds to HSP90 and the E3 ubiquitin ligase Cereblon (CRBN), forming a ternary complex that leads to the ubiquitination and subsequent proteasomal degradation of HSP90.[7][8][9] The degradation of HSP90 has shown significant anti-proliferative effects in breast cancer cell lines and has demonstrated tumor suppression in animal models.[1][7]

Despite its therapeutic potential, the physicochemical properties of PROTAC BP3, particularly its high molecular weight and hydrophobicity, contribute to poor aqueous solubility.[10][11] These characteristics are common among PROTACs and can pose significant challenges for formulation, oral bioavailability, and overall drug development.[3][12]

Biological Activity of PROTAC BP3

| Parameter | Cell Line | Value (µM) | Reference |

| DC50 | MCF-7 | 0.99 | [7][8][9][13][14] |

| IC50 | MCF-7 | 0.63 | [7][13] |

| MDA-MB-231 | 3.53 | [7][13] | |

| 4T1 | 0.61 | [7][13] | |

| MDA-MB-468 | 2.95 | [7][13] |

Solubility of PROTAC BP3

PROTAC BP3 is characterized by its low aqueous solubility and hydrophobic nature.[10][11] This is a common feature of PROTAC molecules due to their high molecular weight and lipophilicity, which often places them "beyond the Rule of 5".[]

Qualitative Solubility Profile

-

Aqueous Solubility: Described as "water insolubility".[10] Encapsulation into human serum albumin nanoparticles has been explored as a strategy to overcome this limitation.[10]

-

Organic Solvent Solubility: Commercial suppliers indicate that BP3 is available as a solution in DMSO (10mM).[14] For dissolving the solid form, it is recommended to warm the tube to 37°C and use an ultrasonic bath to enhance solubility.[7][13]

General Strategies for PROTAC Solubility Enhancement

Given the challenges with BP3's solubility, several formulation strategies common for PROTACs can be considered:

-

Amorphous Solid Dispersions (ASDs): This technique involves embedding the PROTAC amorphously into a polymer matrix, which can enhance the dissolution rate and oral absorption.[3]

-

Nanoparticle Formulation: As demonstrated for BP3, encapsulation in nanoparticles (e.g., albumin-based) can improve its pharmacokinetic properties and efficacy.[10]

-

Chemical Modification: Introduction of polar functional groups or basic nitrogen-containing groups in the linker region can sometimes improve solubility.[15]

Stability of PROTAC BP3

There is currently no specific public data on the chemical or metabolic stability of PROTAC BP3. However, understanding the stability of PROTACs is a critical aspect of their development.

General Considerations for PROTAC Stability

-

Metabolic Stability: The metabolic fate of PROTACs is complex and can be influenced by the linker, the E3 ligase ligand, and the target-binding ligand.[] In vitro assays using liver microsomes or hepatocytes are standard methods to assess metabolic stability.[17] It's important to note that high protein binding, a common feature of PROTACs, can influence the results of these assays.[18]

-

Chemical Stability: The chemical stability of a PROTAC, particularly the linker, is crucial for its shelf-life and in vivo performance. The presence of moieties like amides within the linker can sometimes be susceptible to hydrolysis.[]

Experimental Protocols

While specific protocols for PROTAC BP3 are not published, the following are detailed, generalized methodologies for assessing the solubility and stability of PROTACs.

Protocol for Thermodynamic Solubility Assessment

This protocol is adapted from general methods for poorly soluble compounds and is suitable for determining the equilibrium solubility of PROTAC BP3.

-

Preparation of Saturated Solution:

-

Add an excess amount of solid PROTAC BP3 to a known volume of the test solvent (e.g., phosphate-buffered saline pH 7.4, DMSO, or biorelevant media like FaSSIF/FeSSIF) in a glass vial.

-

Ensure enough solid is present to maintain a saturated solution with undissolved particles.

-

-

Equilibration:

-

Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for a defined period (typically 24-48 hours) to ensure equilibrium is reached. A shaking incubator or orbital shaker is recommended.

-

-

Phase Separation:

-

After equilibration, allow the samples to stand to let larger particles settle.

-

Centrifuge the samples at high speed (e.g., 14,000 rpm for 15-30 minutes) to pellet all undissolved solid.

-

-

Sample Analysis:

-

Carefully collect a precise aliquot of the clear supernatant.

-

Dilute the supernatant with a suitable mobile phase.

-

Quantify the concentration of the dissolved PROTAC BP3 using a validated analytical method, such as HPLC-UV or LC-MS/MS.

-

-

Data Reporting:

-

Express the solubility in units of µg/mL or µM.

-

Protocol for In Vitro Metabolic Stability Assessment (Liver Microsomes)

This protocol outlines a common method for evaluating the phase I metabolic stability of a compound.

-

Reagent Preparation:

-

Prepare a stock solution of PROTAC BP3 in an organic solvent like DMSO (typically 10 mM).

-

Thaw pooled human liver microsomes (HLM) on ice.

-

Prepare a NADPH-regenerating system solution.

-

Prepare a phosphate buffer solution (e.g., 100 mM, pH 7.4).

-

-

Incubation:

-

In a 96-well plate, pre-warm the phosphate buffer, HLM, and PROTAC BP3 (at a final concentration of, for example, 1 µM) at 37°C for 5-10 minutes.

-

Initiate the metabolic reaction by adding the pre-warmed NADPH-regenerating system.

-

-

Time Points and Quenching:

-

At designated time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding a quenching solution (e.g., ice-cold acetonitrile containing an internal standard).

-

-

Sample Processing:

-

Centrifuge the plate to precipitate the microsomal proteins.

-

Transfer the supernatant to a new plate for analysis.

-

-

LC-MS/MS Analysis:

-

Analyze the samples using a validated LC-MS/MS method to determine the remaining percentage of the parent PROTAC BP3 at each time point.

-

-

Data Analysis:

-

Plot the natural logarithm of the percentage of remaining PROTAC BP3 versus time.

-

Calculate the in vitro half-life (t½) from the slope of the linear regression.

-

Visualizations: Signaling Pathways and Workflows

Mechanism of Action of PROTAC BP3

The following diagram illustrates the catalytic cycle of HSP90 degradation mediated by PROTAC BP3.

References

- 1. Discovery of BP3 as an efficacious proteolysis targeting chimera (PROTAC) degrader of HSP90 for treating breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Solubility Enhanced Formulation Approaches to Overcome Oral Delivery Obstacles of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Targeted protein degradation of HSP90 and associated proteins for cancer therapy via PROTACs and beyond - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. Targeted protein degradation of HSP90 and associated proteins for cancer therapy via PROTACs and beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. glpbio.com [glpbio.com]

- 8. PROTAC HSP90 degrader BP3 Datasheet DC Chemicals [dcchemicals.com]

- 9. xcessbio.com [xcessbio.com]

- 10. Albumin-encapsulated HSP90-PROTAC BP3 nanoparticles not only retain protein degradation ability but also enhance the antitumour activity of BP3 in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. drugdiscoverytrends.com [drugdiscoverytrends.com]

- 13. file.glpbio.com [file.glpbio.com]

- 14. biocompare.com [biocompare.com]

- 15. tandfonline.com [tandfonline.com]

- 17. Understanding the Metabolism of Proteolysis Targeting Chimeras (PROTACs): The Next Step toward Pharmaceutical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 18. PROTAC Molecules Activity and Efficacy Evaluate Service | MtoZ Biolabs [mtoz-biolabs.com]

Albumin-Encapsulated BP3 Nanoparticles: A Technical Guide for Advanced Drug Delivery

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of albumin-encapsulated BP3 nanoparticles, a promising platform for targeted drug delivery, particularly in oncology. This document outlines the core principles of their synthesis, detailed characterization methodologies, and the mechanisms underpinning their therapeutic efficacy. Quantitative data from relevant studies are summarized in structured tables for comparative analysis, and key experimental protocols are detailed to facilitate reproducibility. Visual diagrams of critical signaling pathways and experimental workflows are provided to enhance understanding.

Introduction

The targeted degradation of pathogenic proteins represents a paradigm shift in drug discovery. Proteolysis-targeting chimeras (PROTACs) are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome. BP3 is a potent PROTAC that targets Heat Shock Protein 90 (HSP90), a molecular chaperone often overexpressed in cancer cells that is crucial for the stability and function of numerous oncoproteins.

Despite its therapeutic potential, the clinical translation of BP3 is hampered by its poor water solubility and high molecular weight. Encapsulation of BP3 within albumin nanoparticles (BP3@HSA NPs) offers a promising strategy to overcome these limitations. Albumin, a natural and abundant plasma protein, is an ideal nanocarrier due to its biocompatibility, biodegradability, and non-immunogenicity. Furthermore, albumin nanoparticles can passively accumulate in tumor tissues through the enhanced permeability and retention (EPR) effect and can be actively taken up by cancer cells through receptor-mediated endocytosis. This guide delves into the technical aspects of developing and evaluating albumin-encapsulated BP3 nanoparticles.

Synthesis and Characterization of Albumin-Encapsulated BP3 Nanoparticles

The desolvation method is a widely employed, reproducible, and straightforward technique for the synthesis of albumin nanoparticles.[1] This process involves the controlled precipitation of albumin from an aqueous solution by the addition of a desolvating agent, typically a water-miscible organic solvent like ethanol.

Quantitative Data Presentation

The physicochemical properties of albumin-encapsulated BP3 nanoparticles are critical determinants of their in vivo performance. The following tables summarize key quantitative data from representative studies.

| Parameter | Value | Reference |

| Particle Size (Hydrodynamic Diameter) | 141.01 ± 1.07 nm | [2] |

| Polydispersity Index (PDI) | < 0.2 | [2] |

| Zeta Potential | -30 to -32 mV | [3] |

| Encapsulation Efficiency | 74.76% - 91.01% | [3] |

| Drug Loading | Not explicitly stated in search results | |

| Table 1: Physicochemical Characteristics of Albumin-Encapsulated Nanoparticles |

| Parameter | Value | Reference |

| In Vitro Drug Release (Sustained) | ~54% to 75% over one month | [4] |

| Cellular Uptake | Readily taken up by breast cancer cells | [2] |

| IC50 in MCF-7 cells (BP3) | 0.63 µM | [5] |

| DC50 in MCF-7 cells (BP3) | 0.99 µM | [5][6][7][8] |

| Table 2: In Vitro Performance Metrics |

Experimental Protocols

This protocol is adapted from established desolvation techniques for preparing albumin nanoparticles.[1][9][10]

Materials:

-

Human Serum Albumin (HSA) or Bovine Serum Albumin (BSA)

-

BP3 (PROTAC HSP90 degrader)

-

Deionized water

-

Ethanol (or another suitable desolvating agent)

-

Glutaraldehyde solution (8% v/v) or other cross-linking agent

-

Sodium hydroxide (NaOH) solution (0.1 M) for pH adjustment

Procedure:

-

Albumin Solution Preparation: Dissolve a specific amount of albumin (e.g., 100 mg) in deionized water to achieve a desired concentration (e.g., 50 mg/mL).

-

Drug Incubation: Add the desired amount of BP3 to the albumin solution and incubate for a set period (e.g., 4-8 hours) at room temperature with continuous stirring to allow for binding.

-

pH Adjustment: Adjust the pH of the BP3-albumin solution to a specific value (e.g., pH 8-9) using 0.1 M NaOH. Maintaining a pH above the isoelectric point of albumin is crucial for obtaining smaller nanoparticles.[9]

-

Desolvation: While stirring the solution at a constant rate (e.g., 500-600 rpm), add ethanol dropwise at a controlled rate (e.g., 1 mL/min). The addition of the desolvating agent will cause the solution to become turbid, indicating nanoparticle formation.

-

Cross-linking: To stabilize the formed nanoparticles, add a cross-linking agent such as glutaraldehyde solution. Allow the cross-linking reaction to proceed for a sufficient time (e.g., 12-24 hours) with continuous stirring.

-

Purification: Purify the nanoparticle suspension by repeated centrifugation and redispersion in deionized water to remove unencapsulated BP3, excess reagents, and ethanol.

Particle Size and Polydispersity Index (PDI) Measurement:

-

Technique: Dynamic Light Scattering (DLS).

-

Procedure: Dilute the nanoparticle suspension in deionized water. Analyze the sample using a DLS instrument to determine the hydrodynamic diameter and PDI. The PDI value indicates the uniformity of the particle size distribution.

Zeta Potential Measurement:

-

Technique: Laser Doppler Velocimetry.

-

Procedure: Dilute the nanoparticle suspension in an appropriate buffer (e.g., 10 mM NaCl). Measure the electrophoretic mobility of the nanoparticles to determine their surface charge (zeta potential). This is a key indicator of colloidal stability.

Determination of Encapsulation Efficiency (EE) and Drug Loading (DL):

-

Procedure:

-

Centrifuge the nanoparticle suspension to separate the nanoparticles from the supernatant containing the unencapsulated drug.

-

Quantify the amount of free BP3 in the supernatant using a suitable analytical method such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectrophotometry.

-

Calculate EE and DL using the following formulas:

-

EE (%) = [(Total amount of drug - Amount of free drug) / Total amount of drug] x 100

-

DL (%) = [(Total amount of drug - Amount of free drug) / Total weight of nanoparticles] x 100 [11]

-

-

In Vitro Drug Release Study:

-

Procedure:

-

Place a known amount of BP3-loaded nanoparticles in a dialysis bag with a specific molecular weight cut-off.

-

Immerse the dialysis bag in a release medium (e.g., phosphate-buffered saline, PBS, at a physiological pH of 7.4) maintained at 37°C with constant stirring.

-

At predetermined time intervals, withdraw aliquots of the release medium and replace with fresh medium to maintain sink conditions.

-

Quantify the concentration of released BP3 in the collected samples using an appropriate analytical technique.

-

Mechanism of Action

The therapeutic effect of albumin-encapsulated BP3 nanoparticles stems from the efficient delivery of the PROTAC to cancer cells, leading to the targeted degradation of HSP90 and the subsequent induction of cell cycle arrest and apoptosis.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key mechanistic pathways and experimental workflows.

Caption: Workflow for the synthesis and characterization of BP3@HSA NPs.

Caption: BP3-mediated targeted degradation of HSP90 via the ubiquitin-proteasome system.

Caption: Downstream effects of HSP90 degradation, leading to apoptosis and cell cycle arrest.

Conclusion

Albumin-encapsulated BP3 nanoparticles represent a sophisticated and promising approach to cancer therapy. By leveraging the favorable properties of albumin as a nanocarrier, the limitations of the potent HSP90-degrading PROTAC BP3 can be effectively addressed. This technical guide provides a foundational understanding for researchers and drug development professionals to design, synthesize, and evaluate these advanced drug delivery systems. The detailed protocols and compiled data serve as a valuable resource for furthering research in this exciting field, with the ultimate goal of translating this technology into effective clinical treatments.

References

- 1. Albumin Nanoparticle-Based Drug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Preparation and characterization of albumin nanoparticles encapsulating curcumin intended for the treatment of breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. medchemexpress.com [medchemexpress.com]

- 6. xcessbio.com [xcessbio.com]

- 7. glpbio.com [glpbio.com]

- 8. PROTAC HSP90 degrader BP3 Datasheet DC Chemicals [dcchemicals.com]

- 9. Preparation of bovine serum albumin nanospheres via desolvation: a study of synthesis, characterization, and aging - Nanoscale (RSC Publishing) DOI:10.1039/D4NR04682J [pubs.rsc.org]

- 10. mdpi.com [mdpi.com]

- 11. Albumin and functionalized albumin nanoparticles: production strategies, characterization, and target indications - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for PROTAC HSP90 Degrader BP3

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the utilization of BP3, a potent and selective proteolysis-targeting chimera (PROTAC) designed to induce the degradation of Heat Shock Protein 90 (HSP90).

Introduction

Heat Shock Protein 90 (HSP90) is a molecular chaperone that plays a critical role in the conformational maturation, stability, and activity of a wide range of client proteins, many of which are implicated in oncogenesis. Consequently, HSP90 has emerged as a key target for cancer therapy. BP3 is a PROTAC that co-opts the cellular ubiquitin-proteasome system to specifically target and degrade HSP90. It achieves this by simultaneously binding to HSP90 and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of HSP90. This application note provides a summary of BP3's activity and detailed protocols for its experimental application.

Quantitative Data Summary

The following tables summarize the in vitro efficacy of BP3 in various breast cancer cell lines.

Table 1: Degradation and Anti-proliferative Activity of BP3

| Cell Line | DC₅₀ (µM) | IC₅₀ (µM) |

| MCF-7 | 0.99[1][2][3][4][5][6][7] | 0.63[1][5][7] |

| MDA-MB-231 | Not Reported | 3.53[1][5][7] |

| 4T1 | Not Reported | 0.61[1][5][7] |

| MDA-MB-468 | Not Reported | 2.95[1][5][7] |

DC₅₀: The concentration of the compound that results in 50% degradation of the target protein. IC₅₀: The concentration of the compound that inhibits 50% of cell growth.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mechanism of action of BP3 and a general workflow for its experimental validation.

Caption: BP3-mediated HSP90 Degradation Pathway.

Caption: Workflow for evaluating BP3's efficacy.

Experimental Protocols

Cell Culture and BP3 Treatment

-

Cell Lines: MCF-7, MDA-MB-231, 4T1, or MDA-MB-468 breast cancer cell lines.

-

Culture Medium: RPMI-1640 or DMEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

-

Culture Conditions: Incubate cells at 37°C in a humidified atmosphere with 5% CO₂.

-

BP3 Stock Solution: Prepare a 10 mM stock solution of BP3 in DMSO. Store at -20°C or -80°C for long-term storage.[3][5][7]

-

Treatment: Seed cells in appropriate culture vessels and allow them to adhere overnight. The next day, treat the cells with the desired concentrations of BP3. A DMSO-treated group should be included as a vehicle control.

Western Blotting for HSP90 Degradation

This protocol is to determine the extent of HSP90 degradation following BP3 treatment.

-

Cell Lysis:

-

After treatment, wash the cells twice with ice-cold PBS.

-

Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Incubate on ice for 30 minutes, with vortexing every 10 minutes.

-

Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C.

-

Collect the supernatant and determine the protein concentration using a BCA protein assay.

-

-

SDS-PAGE and Protein Transfer:

-

Denature 20-40 µg of protein from each sample by boiling in Laemmli sample buffer for 5 minutes.

-

Separate the proteins on an 8-12% SDS-polyacrylamide gel.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody against HSP90 (dilution as per manufacturer's recommendation) overnight at 4°C.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST for 10 minutes each.

-

-

Detection:

-

Visualize the protein bands using an enhanced chemiluminescence (ECL) detection reagent.

-

Use a loading control, such as β-actin or GAPDH, to normalize the protein levels.

-

Quantify the band intensities using densitometry software to determine the DC₅₀ value.

-

Cell Viability Assay (CCK-8)

This assay measures the cytotoxic effect of BP3 on cancer cells.

-

Procedure:

-

Seed 3,000-5,000 cells per well in a 96-well plate and allow them to attach overnight.[8]

-

Treat the cells with serial dilutions of BP3 for 72 hours.[1][5][7]

-

Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well.[8][9]

-

Measure the absorbance at 450 nm using a microplate reader.[8][9]

-

Calculate the cell viability as a percentage of the vehicle-treated control and determine the IC₅₀ value.

-

Immunoprecipitation for Ternary Complex Formation

This protocol can be used to confirm the formation of the HSP90-BP3-E3 ligase ternary complex.

-

Cell Lysis:

-

Treat cells with BP3 for a short duration (e.g., 2-4 hours).

-

Lyse the cells in a non-denaturing lysis buffer (e.g., buffer containing 1% NP-40) with protease inhibitors.

-

-

Immunoprecipitation:

-

Pre-clear the cell lysates by incubating with Protein A/G agarose beads for 1 hour.

-

Incubate the pre-cleared lysate with an antibody against the E3 ligase (e.g., CRBN) or HSP90 overnight at 4°C.

-

Add Protein A/G agarose beads and incubate for another 2-4 hours to capture the antibody-protein complexes.

-

Wash the beads three to five times with lysis buffer.

-

-

Western Blot Analysis:

-

Elute the immunoprecipitated proteins from the beads by boiling in Laemmli sample buffer.

-

Perform western blotting as described above, probing for HSP90 if the E3 ligase was immunoprecipitated, or for the E3 ligase if HSP90 was immunoprecipitated. The presence of both proteins in the immunoprecipitate confirms the formation of the ternary complex.

-

Conclusion

BP3 is a valuable research tool for studying the biological consequences of HSP90 degradation. The protocols outlined in this document provide a framework for investigating the efficacy and mechanism of action of BP3 in relevant cellular models. Proper execution of these experiments will enable researchers to effectively utilize BP3 in their drug discovery and development efforts.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. xcessbio.com [xcessbio.com]

- 3. PROTAC HSP90 degrader BP3 Datasheet DC Chemicals [dcchemicals.com]

- 4. This compound|Cas# 2669072-88-0 [glpbio.cn]

- 5. glpbio.com [glpbio.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. glpbio.com [glpbio.com]

- 8. PROTAC induced-BET protein degradation exhibits potent anti-osteosarcoma activity by triggering apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Frontiers | Targeting BET Proteins With a PROTAC Molecule Elicits Potent Anticancer Activity in HCC Cells [frontiersin.org]

Application Notes and Protocols for PROTAC BP3 in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

PROTAC BP3 is a potent and selective Proteolysis Targeting Chimera (PROTAC) designed to induce the degradation of Heat Shock Protein 90 (HSP90).[1][2] As a key molecular chaperone, HSP90 is integral to the stability and function of numerous client proteins, many of which are implicated in cancer progression. By co-opting the cell's natural ubiquitin-proteasome system, BP3 offers a powerful tool for studying the downstream effects of HSP90 depletion and holds therapeutic potential, particularly in oncology. This document provides detailed application notes and protocols for the effective use of PROTAC BP3 in a cell culture setting.

PROTAC BP3 is a heterobifunctional molecule that links an HSP90 ligand to a ligand for the E3 ubiquitin ligase Cereblon (CRBN).[3] This dual binding brings HSP90 into close proximity with the E3 ligase, leading to the ubiquitination and subsequent degradation of HSP90 by the proteasome.

Data Presentation

Quantitative Activity of PROTAC BP3

| Parameter | Cell Line | Value (µM) | Reference |

| DC50 (Degradation Concentration 50) | MCF-7 | 0.99 | [2][3][4] |

| IC50 (Inhibitory Concentration 50) | MCF-7 | 0.63 | [3][4][5] |

| MDA-MB-231 | 3.53 | [3][4][5] | |

| 4T1 | 0.61 | [3][4][5] | |

| MDA-MB-468 | 2.95 | [3][4][5] |

Experimental Protocols

A. Preparation of PROTAC BP3 Stock Solution

Proper handling and preparation of PROTAC BP3 are crucial for reproducible experimental outcomes. Due to its hydrophobic nature, DMSO is the recommended solvent.

Materials:

-

PROTAC BP3 powder

-

Dimethyl sulfoxide (DMSO), anhydrous

-

Sterile microcentrifuge tubes

Protocol:

-

Allow the PROTAC BP3 vial to equilibrate to room temperature before opening.

-

Prepare a 10 mM stock solution by dissolving the appropriate amount of BP3 powder in anhydrous DMSO. For example, to prepare 1 ml of a 10 mM stock solution of BP3 (Molecular Weight: 641.08 g/mol ), dissolve 6.41 mg of the compound in 1 ml of DMSO.

-

Ensure complete dissolution by vortexing and, if necessary, brief sonication.

-

Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

-

Store the stock solution at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[4]

B. Protocol for Assessing HSP90 Degradation by Western Blot

This protocol details the steps to quantify the degradation of HSP90 in cancer cell lines following treatment with PROTAC BP3.

Materials:

-

MCF-7 or MDA-MB-231 breast cancer cell lines

-

Complete growth medium (e.g., DMEM with 10% FBS)

-

PROTAC BP3 stock solution (10 mM in DMSO)

-

Phosphate-buffered saline (PBS)

-

RIPA lysis buffer supplemented with protease and phosphatase inhibitors

-

BCA protein assay kit

-

Laemmli sample buffer

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies:

-

Anti-HSP90 antibody (e.g., mouse monoclonal or rabbit polyclonal)

-

Anti-β-actin antibody (loading control)

-

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Protocol:

-

Cell Seeding:

-

Seed MCF-7 or MDA-MB-231 cells in 6-well plates at a density that will allow them to reach 70-80% confluency at the time of harvest. A typical seeding density is 0.2 x 10^6 to 1 x 10^6 cells per well, depending on the cell line's growth rate.[6][7]

-

Incubate the cells for 24 hours at 37°C in a 5% CO2 incubator.

-

-

PROTAC BP3 Treatment:

-

Prepare serial dilutions of PROTAC BP3 in complete growth medium from the 10 mM stock solution. Suggested concentrations for a dose-response experiment range from 0.1 µM to 10 µM.

-

Include a vehicle control (DMSO) at the same final concentration as the highest BP3 concentration.

-

Remove the old medium from the cells and add the medium containing the different concentrations of BP3.

-

Incubate for a predetermined time, for example, 6 hours, as degradation has been observed at this time point.[3][5]

-

-

Cell Lysis:

-

Wash the cells twice with ice-cold PBS.

-

Add an appropriate volume of ice-cold RIPA buffer with inhibitors to each well and scrape the cells.

-

Incubate the lysate on ice for 30 minutes with periodic vortexing.

-

Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

-

Protein Quantification and Sample Preparation:

-

Determine the protein concentration of the supernatants using a BCA assay.

-

Normalize the protein concentrations for all samples.

-

Add Laemmli sample buffer to the lysates and boil at 95-100°C for 5-10 minutes.

-

-

Western Blotting:

-

Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.

-

Perform electrophoresis to separate the proteins by size.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against HSP90 and β-actin overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again three times with TBST.

-

Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Quantify the band intensities to determine the extent of HSP90 degradation relative to the loading control.

-

C. Protocol for Cell Viability (MTT) Assay

This protocol is for assessing the effect of PROTAC BP3-mediated HSP90 degradation on cell viability.